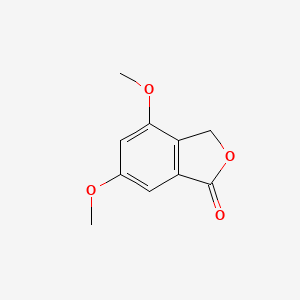

4,6-Dimethoxy-phthalide

CAS No.: 58545-97-4

Cat. No.: VC6504033

Molecular Formula: C10H10O4

Molecular Weight: 194.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58545-97-4 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.186 |

| IUPAC Name | 4,6-dimethoxy-3H-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | FJPMLTZXTKBVKX-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(COC2=O)C(=C1)OC |

Introduction

Chemical Structure and Physicochemical Properties

4,6-Dimethoxy-phthalide is a bicyclic compound comprising a benzofuran-1(3H)-one core substituted with methoxy groups at the 4 and 6 positions. The IUPAC name for this compound is 4,6-dimethoxy-3H-2-benzofuran-1-one, reflecting its lactone structure and substituent arrangement. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.186 g/mol |

| InChI | InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |

| InChIKey | FJPMLTZXTKBVKX-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(COC2=O)C(=C1)OC |

Synthesis and Production Methods

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production faces challenges in optimizing yield and purity. A patent describing the synthesis of the related compound 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine highlights strategies applicable to methoxy-substituted heterocycles, such as:

-

Azeotropic distillation for solvent removal and purification .

-

pH-controlled purification to isolate products from aqueous mixtures .

These methods, though developed for pyrimidine derivatives, suggest potential adaptations for 4,6-dimethoxy-phthalide production, particularly in managing byproducts and improving cost efficiency .

Biological Activities and Mechanistic Insights

Natural Occurrence

4,6-Dimethoxy-phthalide has been isolated from fungal cultures, particularly during the stationary phase of growth. This suggests a role in secondary metabolism, possibly as a chemical defense agent against competitors or environmental stress.

Comparative Analysis with Related Phthalides

To contextualize 4,6-dimethoxy-phthalide’s significance, Table 1 compares it with structurally similar phthalides:

| Compound | Substituents | Bioactivity Highlights |

|---|---|---|

| 4,6-Dimethoxy-phthalide | 4-OCH₃, 6-OCH₃ | Antifungal, cytotoxic potential |

| 3-Butylidenephthalide | 3-Butylidene | Neuroprotective, anti-inflammatory |

| Noscapine | 6,7-Dimethoxy-1(3H)-isoquinolone | Antitussive, anticancer |

The 4,6-dimethoxy substitution uniquely positions this compound for interactions with enzymatic targets, distinguishing it from alkylidene or isoquinoline-derived phthalides.

Future Research Directions

Optimization of Synthesis

Future studies should explore:

-

Catalytic systems to enhance reaction efficiency.

-

Biocatalytic routes using engineered enzymes for sustainable production.

Pharmacological Applications

Priority areas include:

-

Mechanistic studies to elucidate molecular targets.

-

Structure-activity relationship (SAR) analyses to refine bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume